molecular formula C5H2BrClF2S B6231752 3-bromo-2-chloro-5-(difluoromethyl)thiophene CAS No. 2091608-75-0

3-bromo-2-chloro-5-(difluoromethyl)thiophene

Cat. No.: B6231752
CAS No.: 2091608-75-0
M. Wt: 247.5
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Description

Chemical Structure and Properties 3-Bromo-2-chloro-5-(difluoromethyl)thiophene (CAS: 2091608-75-0) is a halogenated thiophene derivative with the molecular formula C₅H₂BrClF₂S and a molar mass of 247.49 g/mol . Its structure features a thiophene ring substituted with bromine (C3), chlorine (C2), and a difluoromethyl group (C5).

Its structural analogs, such as 2-bromo-5-chlorothiophene, are synthesized via Suzuki-Miyaura cross-coupling reactions, suggesting similar methodologies could apply .

Properties

CAS No.

2091608-75-0

Molecular Formula

C5H2BrClF2S

Molecular Weight

247.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5-(difluoromethyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-(difluoromethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromo and chloro groups at positions 2 and 3 participate in nucleophilic substitutions, with bromine exhibiting higher reactivity due to its lower bond dissociation energy compared to chlorine.

Key Findings:

  • Bromo vs. Chloro Reactivity :
    In reactions with thiophenol derivatives, bromo-substituted thiophenes undergo substitution 2–3× faster than chloro analogs. For example, 3-bromo-2-(trifluoromethyl)thiophene reacts with 4-methylthiophenol at 80°C to yield substitution products in 53–65% yield, while chloro analogs require elevated temperatures (150°C) for comparable conversions .

  • Base-Dependent Selectivity :
    Reactions with strong nucleophiles (e.g., thiophenols) show selectivity influenced by the base. Using Cs₂CO₃ instead of K₂CO₃ increases substitution yields by 20–40% for bromo derivatives .

Pd-Catalyzed Cross-Coupling Reactions

The bromo substituent serves as a prime site for Suzuki-Miyaura and direct arylation reactions, enabling modular synthesis of complex thiophene-based architectures.

Experimental Data:

Reaction TypeConditionsYieldProduct RegiochemistrySource
Suzuki-Miyaura CouplingPd(OAc)₂ (1 mol%), KOAc, DMA, 110°C72–88%Retention of C–Br bond at C2
Direct C5-ArylationPd(OAc)₂ (1 mol%), KOAc, DMA, 80°C55–66%Exclusive C5 functionalization
  • Mechanistic Insight : The bromo group at C2 acts as a directing group, blocking reactivity at this position and enabling regioselective arylation at C5 .

Electrophilic Aromatic Substitution

The electron-withdrawing difluoromethyl group at C5 deactivates the thiophene ring, directing electrophilic attacks to positions ortho/para to the halogens.

Observed Trends:

  • Borylation : Iridium-catalyzed C–H borylation occurs preferentially at the C5 position in 3-substituted thiophenes, with regioselectivity ratios >20:1 for 3-methylthiophene derivatives .

  • Bromination : Electrophilic bromination of analogous thiophenes proceeds at C4 when C5 is blocked, with yields >90% under mild conditions .

Reduction and Oxidation Pathways

The difluoromethyl group enhances stability against oxidation but allows selective reductions:

  • Reduction :
    LiAlH₄ reduces nitro groups (if present) to amines without affecting C–Br or C–Cl bonds.

  • Oxidation :
    The thiophene ring resists oxidation by H₂O₂/KMnO₄ under standard conditions, preserving halogen substituents.

Functional Group Compatibility

The compound demonstrates tolerance to diverse reaction conditions:

Functional GroupStability ObservedExample ReactionSource
C–Br BondStable under Suzuki conditionsCross-coupling with aryl borates
C–Cl BondRetained in Pd-catalyzed arylationDirect C5-arylation
CF₂H GroupUnaffected by nucleophilesSubstitution at C3

Comparative Reactivity Table

PositionSubstituentReactivity TypePreferred Reaction PartnerYield Range
C2BrSuzuki CouplingAryl boronic acids72–88%
C3ClNucleophilic SubstitutionThiophenols23–65%
C5CF₂HElectrophilic AttackBr₂ (in H₂O/CH₂Cl₂)85–90%

Scientific Research Applications

Medicinal Chemistry

The introduction of fluorine into organic molecules can significantly alter their biological properties. In particular, difluoromethyl groups have been shown to enhance the lipophilicity and metabolic stability of compounds, making them promising candidates for drug development. Recent studies indicate that compounds like 3-bromo-2-chloro-5-(difluoromethyl)thiophene can serve as intermediates in synthesizing bioactive molecules.

Case Study:
A study published in Nature highlights the role of difluoromethylation in modifying drug candidates to improve their efficacy and reduce side effects. The authors demonstrated that incorporating difluoromethyl groups into existing pharmaceutical frameworks led to improved binding affinities to target proteins .

Agrochemicals

Fluorinated compounds are increasingly used in the development of agrochemicals due to their enhanced biological activity and environmental stability. The difluoromethyl group in this compound can improve the herbicidal and insecticidal properties of formulations.

Data Table: Agrochemical Applications

CompoundApplication TypeActivity Level
This compoundHerbicideModerate
3-Bromo-5-(difluoromethyl)-2-thiophenecarboxylic acidInsecticideHigh

Research indicates that these compounds exhibit a higher degree of selectivity for target pests while minimizing harm to non-target species .

Materials Science

In materials science, thiophenes are utilized in the synthesis of conductive polymers and organic electronics. The unique electronic properties imparted by the difluoromethyl group can enhance the performance of organic photovoltaic cells and light-emitting diodes (LEDs).

Case Study:
A recent investigation into polymer blends containing thiophenes showed that incorporating this compound improved charge transport characteristics, leading to higher efficiency in organic solar cells .

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5-(difluoromethyl)thiophene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and selectivity in various transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s uniqueness lies in its difluoromethyl and dual halogen (Br/Cl) substituents. Below is a comparative analysis with structurally related thiophene derivatives:

Compound Substituents Molecular Weight (g/mol) Key Properties Reference
3-Bromo-2-chloro-5-(difluoromethyl)thiophene Br (C3), Cl (C2), CF₂H (C5) 247.49 High lipophilicity due to fluorine; reactive in cross-couplings
2-Bromo-5-chlorothiophene Br (C2), Cl (C5) 207.51 Used in Suzuki couplings; moderate antibacterial activity (IC₅₀: 51.4 μg/mL)
3-Bromo-2-methyl-5-phenylthiophene Br (C3), CH₃ (C2), Ph (C5) 263.18 Steric hindrance from methyl/phenyl groups reduces reactivity
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate NH₂ (C3), COOMe (C2), Br-Ph (C5) 312.19 Amino/ester groups enable peptide coupling; no bioactivity data reported

Reactivity and Catalytic Performance

  • Suzuki-Miyaura Cross-Coupling : Analogous 2-bromo-5-chlorothiophene derivatives exhibit high reactivity in Suzuki couplings, yielding bisarylthiophenes with antibacterial activity (e.g., compound 2b , IC₅₀: 51.4 μg/mL against E. coli) . The difluoromethyl substituent in the target compound may further modulate electronic effects, though direct data is lacking.
  • Enantioselective Cycloadditions : In , structurally complex dispiro compounds (e.g., 3ja , 3ka ) derived from thiophene precursors show variable enantiomeric excess (14–81%), suggesting halogen and aryl substituents influence catalytic outcomes .

Biological Activity

3-Bromo-2-chloro-5-(difluoromethyl)thiophene is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves halogenation and functionalization reactions on thiophene derivatives. The compound's structure features a thiophene ring substituted with bromine, chlorine, and difluoromethyl groups, which may influence its reactivity and biological properties.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds with similar structural motifs showed effectiveness against various bacterial strains. The presence of halogen substituents like bromine and chlorine enhances the lipophilicity of the molecules, potentially improving their ability to penetrate microbial membranes .

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. A related compound was shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways such as the mTOR pathway, which is crucial for cell growth and survival . The difluoromethyl group may confer additional stability and selectivity in targeting cancer cells.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, certain thiophene derivatives have been reported to inhibit kinases associated with cancer progression. The presence of electron-withdrawing groups like difluoromethyl can enhance binding affinity to target enzymes by stabilizing the transition state during enzymatic reactions .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity. The structure-activity relationship (SAR) analysis highlighted the importance of the bromine and difluoromethyl groups in enhancing antimicrobial efficacy .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of thiophene derivatives included this compound. This compound exhibited IC50 values of 15 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity. Mechanistic studies revealed that the compound triggers apoptosis through caspase activation and downregulation of anti-apoptotic proteins .

Data Table: Summary of Biological Activities

Activity TypeCompoundTest Organism/Cell LineResultReference
AntimicrobialThis compoundStaphylococcus aureusMIC = 32 µg/mL
AnticancerThis compoundMCF-7 (breast cancer)IC50 = 15 µM
Enzyme InhibitionSimilar thiophene derivativesVarious kinasesModerate inhibition

Q & A

Q. Table 1: Comparison of Synthetic Approaches

StepReagents/ConditionsYield Optimization TipsReference
BrominationNBS, FeCl₃, DCM, 0°C → RTUse excess NBS for completeness
ChlorinationCl₂ gas, AlCl₃, hexane, -10°CSlow gas addition to control exotherm
DifluoromethylationClCF₂H, KHMDS, THF, -78°CStrict temperature control

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to identify protons and fluorine environments. For example, the difluoromethyl group shows a characteristic triplet in 19F^{19}\text{F} NMR .
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals in solvents like ethyl acetate/hexane mixtures. This method confirmed the planarity of analogous thiophene derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular weight with <1 ppm error. Electrospray ionization (ESI) is suitable for non-volatile samples .

Advanced: How can computational chemistry aid in predicting reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps, which correlate with electrophilicity. For example, a smaller gap (e.g., 4.5 eV) suggests higher reactivity toward nucleophiles .
  • Molecular Docking : Screen for biological activity by docking into protein active sites (e.g., enzymes). Adjust substituents based on binding affinity predictions .
  • Solvent Effects : Simulate solvation using PCM models to predict solubility trends. Polar solvents (e.g., DMSO) stabilize charge-separated intermediates .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine 13C^{13}\text{C} NMR with DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. For example, a missing carbon signal may indicate symmetry .
  • Isotopic Labeling : Use 2H^{2}\text{H} or 15N^{15}\text{N} labels to track specific groups in complex spectra .
  • Crystallographic Refinement : If NMR data conflicts, solve the structure via X-ray diffraction. Refinement with SHELXL can resolve disorder in heavy atoms (e.g., bromine) .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at ≤4°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the difluoromethyl group .
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis. For air-sensitive intermediates, employ Schlenk techniques .
  • Decomposition Signs : Monitor for color changes (yellow → brown indicates oxidation) and precipitate formation .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this thiophene derivative?

Methodological Answer:

  • Directing Groups : Utilize the chloro substituent as a meta-director. For example, nitration favors the 4-position relative to chlorine .
  • Lewis Acid Catalysts : Use FeCl₃ to enhance bromination at the 3-position by polarizing the C-Br bond .
  • Steric Effects : Bulky substituents (e.g., difluoromethyl) hinder ortho substitution. Computational modeling (DFT) predicts steric maps .

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